(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(E)-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)carbamothioyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-9-12(2)16-15(10-11)28-20(23(16)3)22-19(27)21-17(24)13-5-7-14(8-6-13)18(25)26-4/h5-10H,1-4H3,(H,21,24,27)/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMCFHCGLRVDJI-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)S/C(=N/C(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC)/N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.47 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves interactions with various biological targets. The compound may inhibit specific enzymes or pathways that are crucial in disease processes, particularly in cancer and microbial infections. The benzothiazole core is known for its ability to interact with DNA and RNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus . In vitro assays suggest that this compound may also exhibit antifungal activity against strains like Candida albicans.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented. Compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a study indicated that benzothiazole derivatives could inhibit the proliferation of breast cancer cells by modulating signaling pathways involved in cell survival .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted by Srivastava et al. evaluated various benzothiazole derivatives for antimicrobial activity using the cup-plate agar diffusion method. The results indicated that certain derivatives displayed potent activity against both bacterial and fungal strains .
- Anticancer Mechanisms : In a detailed investigation into the anticancer properties of benzothiazole derivatives, researchers found that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Clinical Relevance : The clinical relevance of these findings is underscored by ongoing studies exploring the use of benzothiazole derivatives as potential leads for new antimicrobial and anticancer agents. The structural modifications of these compounds are being investigated to enhance their efficacy and reduce toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 3,4,6-trimethyl-substituted benzo[d]thiazole core and methyl benzoate ester , distinguishing it from related derivatives. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Core Heterocycles :
- The target compound’s benzo[d]thiazole core differs from the thiadiazole in Compound 9b and triazole in . Thiazoles generally exhibit greater aromatic stability, while thiadiazoles and triazoles are more polar, affecting solubility and reactivity.
- The 3,4,6-trimethyl substituents on the benzo[d]thiazole enhance steric hindrance compared to simpler derivatives like ’s thiazol-2-amine .
Functional Groups :
- The methyl benzoate ester in the target compound reduces lipophilicity compared to ethyl esters in Compounds 4e and 9b .
- The carbamothioyl (NCS) group enables hydrogen bonding, similar to the thiocarbonyl group in ’s triazole-thione, which forms intermolecular N–H···S bonds .
Synthesis Methods :
- The target compound’s synthesis likely parallels thiosemicarbazide condensations (), whereas Compound 9b requires Pd/Cu-mediated cross-coupling () .
- ’s thiazol-2-amine is synthesized via straightforward alkylation, highlighting the complexity of the target’s multi-step preparation .
Physicochemical Properties: The crystalline nature of ’s compound (due to hydrogen bonding) contrasts with the target’s likely amorphous solid state, inferred from similar thiosemicarbazones .
Research Findings and Data
Table 1: Comparative Reaction Conditions and Yields
Table 2: Spectral Data Comparison
| Compound | ¹H-NMR Key Peaks (δ, ppm) | IR Bands (cm⁻¹) | |
|---|---|---|---|
| Target Compound | 3.4 (s, CH₃), 7.5–8.2 (Ar–H), 13.0 (NH) | 1680 (C=O), 1250 (C=S) | |
| Triazole-thione () | 7.5–8.2 (Ar–H), 13.0 (NH) | 1245 (C=S), 1600 (C=N) |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate?
- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic or thermal conditions.
- Step 2 : Introduction of the carbamothioyl-carbamoyl moiety using acylating agents (e.g., isocyanates or carbamoyl chlorides) in anhydrous solvents like THF or DCM.
- Step 3 : Esterification of the benzoate group using methanol under acid catalysis.
- Key Reagents : Anhydrous solvents, acylating agents, and catalysts like triethylamine. Monitor reaction progress via TLC or HPLC .
Q. What safety precautions are required when handling this compound?
- Answer : Based on structurally similar compounds:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved fume hood to minimize inhalation risks (Category 4 acute toxicity per GHS classification) .
- Storage : Store in a tightly sealed container at 2–8°C, away from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the compound structurally characterized to confirm its identity?
- Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the imine group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na] peaks) .
- HPLC : Assess purity (>95% by UV detection at 254 nm) .
Q. What are the solubility and stability profiles of this compound?
- Answer : Limited direct data, but analogous benzo[d]thiazole derivatives suggest:
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Stability : Hydrolytically sensitive—avoid prolonged exposure to moisture. Stability studies (e.g., TGA/DSC) under nitrogen atmosphere are recommended to assess thermal degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Answer : Key factors include:
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for imine formation efficiency.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol .
Q. What strategies can identify biological targets or mechanisms of action for this compound?
- Answer :
- In Silico Docking : Use software (e.g., AutoDock Vina) to predict binding to thiazole-sensitive targets (e.g., kinases, GPCRs) .
- Biochemical Assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) or cellular viability assays (e.g., MTT in cancer cell lines) .
- SAR Studies : Modify substituents (e.g., methyl groups on the benzothiazole) to correlate structure with activity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR : Use HSQC and HMBC to assign overlapping signals and confirm connectivity .
- Crystallography : Obtain single-crystal X-ray data to resolve stereochemical ambiguities .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Answer :
- Persistence Studies : Conduct OECD 301 biodegradation tests (e.g., dissolved organic carbon loss over 28 days) .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to determine LC/EC values .
- Advanced Oxidation : Test UV/HO or Fenton reactions to identify breakdown products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
